molecular formula C8H9NO2 B554971 L-Phenylglycine CAS No. 2935-35-5

L-Phenylglycine

Cat. No.: B554971
CAS No.: 2935-35-5
M. Wt: 151.16 g/mol
InChI Key: ZGUNAGUHMKGQNY-ZETCQYMHSA-N
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Description

L-Phenylglycine (C₈H₉NO₂) is a non-proteinogenic amino acid widely used as a chiral building block in pharmaceuticals, including β-lactam antibiotics (e.g., ampicillin), antitumor agents (e.g., taxol), and glycopeptide antibiotics like virginiamycin S . Traditional chemical synthesis methods rely on petrochemical feedstocks, which involve toxic reagents, low enantioselectivity, and environmental hazards . In contrast, microbial bioconversion offers a sustainable alternative with high enantiomeric excess (ee > 99%) and scalability, making it the preferred industrial method .

Mechanism of Action

Mode of Action

The interaction of L-Phg with its targets involves several mechanisms:

Pharmacokinetics

The pharmacokinetic properties of L-Phg impact its bioavailability:

Result of Action

The molecular and cellular effects of L-Phg are diverse:

Action Environment

Environmental factors play a role in L-Phg’s efficacy and stability:

Biochemical Analysis

Biochemical Properties

L-Phenylglycine is involved in biochemical reactions through the co-expression of leucine dehydrogenase from Bacillus cereus (BcLeuDH) and NAD±dependent mutant formate dehydrogenase from Candida boidinii (CbFDHA10C) in Escherichia coli . These enzymes interact with this compound, facilitating its conversion from benzoylformic acid .

Cellular Effects

The effects of this compound on cells are primarily observed in its role in the synthesis of antibiotics and antitumor compounds . It influences cell function by participating in these synthesis processes, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from benzoylformic acid through the action of BcLeuDH and CbFDHA10C . This process involves enzyme activation and changes in gene expression within the host organism .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are observed in its role in the synthesis of antibiotics and antitumor compounds . Information on its stability, degradation, and long-term effects on cellular function is subject to the specific conditions of each experiment .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are subject to the specific conditions of each experiment . Its effects can vary depending on the dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways of antibiotic and antitumor compound synthesis . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interactions with enzymes and cofactors in its metabolic pathways . These interactions can affect its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by its role in the metabolic pathways of antibiotic and antitumor compound synthesis . It may be directed to specific compartments or organelles based on the requirements of these pathways .

Biological Activity

L-Phenylglycine (L-Phg) is a non-proteinogenic amino acid that has garnered attention due to its diverse biological activities and applications in pharmaceuticals, particularly as a precursor for β-lactam antibiotics and anticancer agents. This article explores the biological activity of this compound, focusing on its synthesis, physiological effects, and potential therapeutic applications.

1. Synthesis of this compound

This compound can be synthesized through various enzymatic pathways. Recent advancements have demonstrated efficient production methods using engineered microorganisms. For instance, a study reported a four-step enzymatic cascade that converts L-phenylalanine to L-Phg, achieving significant yields through optimized fermentation conditions . The introduction of cofactor regeneration systems has also enhanced production efficiency, allowing for higher concentrations of L-Phg to be achieved in biocatalytic processes .

2.1 Appetite Regulation and Glycaemic Control

Research indicates that this compound influences appetite regulation and glycaemic response. A study evaluated the effects of intragastric administration of phenylalanine (the precursor of L-Phg) on appetite and energy intake. Results showed that higher doses of phenylalanine significantly stimulated the release of cholecystokinin (CCK), which is associated with appetite suppression, and improved glycaemic control by reducing plasma glucose levels . The findings suggest that L-Phg may play a role in metabolic regulation through its impact on gut hormones.

2.2 Inhibition of Key Enzymes

Novel derivatives of this compound have been synthesized and evaluated for their biological activity, particularly as potential inhibitors of key metabolic enzymes such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4). One study reported that certain L-Phg derivatives exhibited significant inhibitory effects on these enzymes, which are crucial targets in the management of type 2 diabetes . The ability to modulate these enzymes highlights the therapeutic potential of L-Phg derivatives in metabolic disorders.

3.1 Antitumor Activity

This compound has been investigated for its antitumor properties as well. A case study explored its role in enhancing the efficacy of taxol, a well-known anticancer drug. The study found that L-Phg could potentiate the effects of taxol in cancer cell lines, suggesting a synergistic relationship that could be exploited in cancer therapy .

3.2 Allergic Reactions

Despite its beneficial properties, there are reports of hypersensitivity reactions associated with exposure to phenylglycine compounds. A clinical case documented respiratory allergies triggered by phenylglycine acid chloride, emphasizing the need for caution in its use . Understanding these adverse effects is crucial for developing safer therapeutic applications.

4. Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies concerning the biological activity of this compound:

Study Biological Activity Findings
Synthesis ImprovementEnhanced yields through engineered pathways; cofactor regeneration systems increased production efficiency.
Appetite RegulationHigher doses reduce energy intake via CCK stimulation; improved glycaemic control observed.
Enzyme InhibitionNovel derivatives showed significant inhibition of α-glucosidase and DPP-4; potential for diabetes management.
Allergic ReactionsDocumented hypersensitivity to phenylglycine acid chloride; highlights safety concerns in therapeutic use.

5. Conclusion

This compound exhibits a range of biological activities that make it a valuable compound in both research and therapeutic contexts. Its ability to regulate appetite, influence glycaemic control, and serve as a precursor for important pharmaceutical agents underscores its significance in biochemistry and medicine. Ongoing research into its derivatives may further enhance its therapeutic potential while addressing safety concerns associated with allergic reactions.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidiabetic Properties

Research has identified L-Phenylglycine derivatives as potential antidiabetic agents. A study detailed the design and synthesis of novel this compound derivatives, which exhibited significant hypoglycemic activity. These compounds were shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism and insulin sensitivity. Specifically, certain derivatives demonstrated agonist activity levels comparable to established medications like pioglitazone, suggesting their potential as low-toxicity antidiabetic drugs .

1.2 Inhibition of Amino Acid Transporters

This compound and its analogs have been studied for their inhibitory effects on neutral amino acid transporters ASCT1 and ASCT2. These transporters are involved in the uptake of d-serine, which is critical for NMDA receptor activity in the central nervous system. The inhibition of these transporters by this compound enhances long-term potentiation (LTP) in neuronal tissues, indicating its potential therapeutic benefits in neurodegenerative diseases .

Biochemical Research

2.1 Modulation of Amyloid Formation

In the context of phenylketonuria (PKU), this compound has been investigated for its ability to modulate amyloid formation associated with L-phenylalanine aggregation. D-Phenylglycine was found to inhibit the fibril formation of L-phenylalanine, suggesting a therapeutic role for D-phenylglycine in managing PKU by preventing toxic aggregation .

2.2 Enzymatic Synthesis

Recent advancements have demonstrated efficient enzymatic pathways for synthesizing this compound from biobased L-phenylalanine using a multi-enzyme cascade. This approach not only enhances the yield but also aligns with sustainable practices in pharmaceutical manufacturing . The following table summarizes key findings from this research:

Enzyme Function Yield (%)
L-amino acid deaminaseConverts L-phenylalanine to L-Phg7.21
Leucine dehydrogenaseBypasses glutamate for amine donor99.9

Potential Industrial Applications

The production of enantiopure amino acids like this compound is crucial in agrochemical and pharmaceutical industries due to their specific biological activities. The efficient synthesis methods developed could lead to increased availability and reduced costs for these compounds, making them more accessible for research and therapeutic use .

Case Studies

4.1 Case Study: Antidiabetic Activity

A study conducted on various derivatives of this compound revealed that certain compounds exhibited potent inhibition of alpha-glucosidase and dipeptidyl peptidase-IV (DPP-IV), both targets in diabetes management. The findings indicated that these derivatives could serve as lead compounds for developing new antidiabetic therapies with improved efficacy and safety profiles .

4.2 Case Study: Neuropharmacology

In a neuropharmacological study, the application of this compound as an ASCT1/ASCT2 inhibitor highlighted its role in enhancing synaptic plasticity through modulation of d-serine levels. This suggests potential applications in treating cognitive disorders where NMDA receptor function is compromised .

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways for L-phenylglycine synthesis, and how do they differ in efficiency and stereoselectivity?

this compound is synthesized via two main enzymatic pathways: (1) asymmetric reduction of phenylglyoxylic acid using formate dehydrogenase (FDH) variants , and (2) D-mandelate dehydrogenase (DMDH) coupled with L-leucine dehydrogenase (LeuDH) for cofactor recycling . The FDH pathway achieves >99% enantiomeric excess (e.e.) but requires NADH regeneration, while the DMDH-LeuDH system operates with lower coenzyme concentrations (0.1 mM NAD⁺) and achieves >98% yield and e.e. under optimized conditions . Key challenges include balancing cofactor dependency and substrate inhibition in high-concentration reactions .

Q. How can researchers validate the purity and stereochemical configuration of synthesized this compound?

Techniques include:

  • Chiral HPLC : To determine enantiomeric excess (e.g., >99% e.e. achieved via DMDH-LeuDH cascades) .
  • ¹³C NMR : For structural confirmation, particularly for distinguishing diastereomeric complexes in enantioselective processes .
  • X-ray crystallography : Used to resolve ternary complexes (e.g., macrocycle-amino acid-crown ether systems) and confirm binding geometries . Physicochemical properties (e.g., logP = 1.57, density = 1.178 g/cm³) should align with reference data .

Q. What are the common challenges in scaling up this compound biosynthesis, and how can they be mitigated?

Key issues include:

  • Cofactor dependency : Solved by engineering self-sufficient systems (e.g., protein scaffolds linking dehydrogenases and cofactor-regenerating enzymes) .
  • Substrate/product inhibition : Addressed via fed-batch strategies or enzyme evolution for higher tolerance (e.g., FDH mutants with improved catalytic efficiency) .
  • Low yields in whole-cell systems : Optimized by tuning promoter strength and transporter expression in E. coli .

Advanced Research Questions

Q. How can directed evolution improve the catalytic efficiency of formate dehydrogenase (FDH) for this compound synthesis?

Directed evolution of FDH involves:

  • Saturation mutagenesis : Targeting residues near the active site (e.g., positions 245–248) to enhance NADH binding affinity .
  • High-throughput screening : Using colorimetric assays (e.g., NADH-dependent reduction of tetrazolium salts) to identify variants with 2–3× higher activity .
  • Structural-guided engineering : Incorporating computational docking to predict mutations that stabilize transition states during phenylglyoxylic acid reduction .

Q. What methodologies enable enantioselective separation of D,this compound in non-aqueous systems?

  • Liquid membranes with chiral selectors : Chloroform membranes containing cinchona alkaloid derivatives (30 mM) achieve >90% enantioselectivity by preferential transport of D-enantiomers .
  • Macrocyclic receptors : TLC plates impregnated with this compound and 18-crown-6 ether resolve racemic mixtures via diastereomeric complex formation, validated by HPLC .
  • Crystallization-driven resolution : Co-crystallization with enantiopure macrocycles (e.g., (S)-2) selectively binds D-phenylglycine, confirmed by X-ray diffraction .

Q. How can multi-enzyme cascades optimize this compound production from bio-based precursors?

A four-step cascade converting L-phenylalanine to this compound involves:

  • Phenylalanine ammonia-lyase (PAL) : Deaminates L-phenylalanine to cinnamic acid.
  • Hydroxylase : Converts cinnamic acid to mandelic acid.
  • D-mandelate dehydrogenase : Oxidizes mandelic acid to phenylglyoxylic acid.
  • Amino acid dehydrogenase : Reduces phenylglyoxylic acid to this compound with NADH regeneration . This system achieves 99.9% conversion by coupling cofactor recycling and minimizing intermediate toxicity .

Q. What strategies enhance the thermostability and solvent tolerance of this compound-synthesizing enzymes?

  • Consensus mutagenesis : Replace unstable residues with consensus amino acids from thermophilic homologs (e.g., Bacillus clausii LeuDH variants) .
  • Immobilization : Entrap enzymes in silica-based matrices or covalent organic frameworks (COFs) to retain >80% activity after 10 reaction cycles .
  • Solvent engineering : Use ionic liquids (e.g., [BMIM][PF₆]) to stabilize enzymes in biphasic systems, improving substrate solubility .

Q. Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound synthesis?

  • Documentation : Record enzyme concentrations (e.g., kU/L), NAD⁺ levels (0.1–0.5 mM), and substrate loading (200–500 mM) .
  • Control experiments : Include wild-type enzyme comparisons and negative controls (e.g., heat-inactivated enzymes) to confirm activity .
  • Data sharing : Deposit raw NMR/HPLC chromatograms in repositories like Zenodo, adhering to FAIR principles .

Q. What computational tools are critical for predicting enzyme-substrate interactions in this compound pathways?

  • Molecular docking (AutoDock Vina) : Predict binding modes of phenylglyoxylic acid in FDH active sites .
  • MD simulations (GROMACS) : Simulate conformational changes in DMDH during catalysis to identify flexibility hotspots .
  • QM/MM calculations : Model transition states for asymmetric reduction steps to guide mutagenesis .

Comparison with Similar Compounds

L-Phenylglycine belongs to a class of aromatic non-proteinogenic amino acids. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Synthesis Method Key Applications Enantioselectivity Advantages/Limitations References
This compound Microbial bioconversion from L-Phenylalanine or glucose via engineered E. coli pathways Antibiotics (penicillin), taxol, chiral synthons >99% ee High enantiopurity; scalable biocatalysis [1, 10, 22]
D-Phenylglycine Enzymatic resolution of racemic mandelic acid using mandelate racemase (MR) and D-mandelate dehydrogenase (D-MDH) Semisynthetic antibiotics (e.g., cefalexin) 97–99% ee Requires racemization steps; lower yield than L-form [5, 13, 25]
4-(Trifluoromethyl)-L-Phenylglycine Chemical modification of this compound via trifluoromethylation Enzyme/receptor modulation studies High chiral purity Used in research; limited industrial adoption [21]
L-Mandelic Acid Biocatalytic cascade from styrene or racemic mandelic acid via MR and L-amino acid dehydrogenase (L-AADH) Precursor for this compound; cosmetics >99% ee after conversion Requires multi-enzyme systems; scalable [8, 25]
Phenylpropionylglycine Hydrolysis of nitriles using Rhodococcus sp. nitrile hydratase/amidase Metabolic studies; rare in pharmaceuticals 48–52% yield (mixed D/L) Low selectivity; niche applications [13, 26]

Key Differences:

Stereoselectivity : this compound is prioritized in drug synthesis due to its compatibility with human biochemistry, whereas D-Phenylglycine is used in specific antibiotics but requires additional resolution steps .

Synthetic Efficiency : Microbial pathways for this compound achieve near-quantitative yields (e.g., 99.9% conversion from L-Phenylalanine) , outperforming chemical methods for analogs like phenylpropionylglycine .

Applications : While L-Mandelic Acid is a precursor, this compound is directly incorporated into APIs, giving it broader industrial relevance .

Key Research Findings

Enhanced Biocatalytic Pathways

  • Cofactor Self-Sufficiency : Engineering E. coli with a cofactor regeneration system (GDH-LeuDH scaffold) increased this compound production 5-fold (0.23 mM to 1.15 mM) by recycling NADH and NH₄⁺ .
  • Domino Reaction Systems: A three-enzyme cascade (mandelate racemase, D-MDH, and L-AADH) converted 200 mM racemic mandelic acid to this compound with 96.4% yield and >99% ee .
  • High-Substrate Loading: Bacillus clausii amino acid dehydrogenase (BcAADH) achieved 400 mM benzoylformic acid conversion to this compound (>99.9% ee) at 60 g·g⁻¹ substrate-to-biocatalyst ratio .

Industrial-Scale Production

  • A four-step enzymatic process using glucose or L-Phenylalanine as substrates achieved 99.9% conversion efficiency, demonstrating feasibility for ton-scale manufacturing .

Properties

IUPAC Name

(2S)-2-amino-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUNAGUHMKGQNY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801022916
Record name L-Phenylglycine
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Molecular Weight

151.16 g/mol
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CAS No.

2935-35-5, 69-91-0
Record name L-Phenylglycine
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Record name Phenylglycine, L-
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Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.S)-
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Record name L-Phenylglycine
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Record name L-(+)-α-phenylglycine
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Record name α-phenylglycine
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Record name PHENYLGLYCINE, L-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

L-Phenylglycine
L-Phenylglycine
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